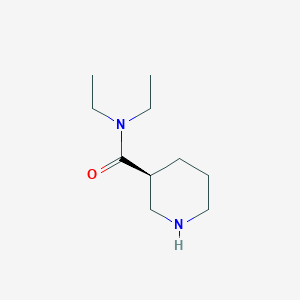

(3S)-N,N-diethylpiperidine-3-carboxamide

説明

(3S)-N,N-diethylpiperidine-3-carboxamide is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N,N-diethylpiperidine-3-carboxamide typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with diethylamine under controlled conditions to introduce the N,N-diethyl group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely. This method enhances the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(3S)-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the diethyl groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products

The major products formed from these reactions include secondary amines, carboxylic acids, and substituted piperidine derivatives .

科学的研究の応用

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that derivatives of piperidine compounds, including (3S)-N,N-diethylpiperidine-3-carboxamide, are being explored for their potential in treating neurological disorders. For instance, studies have demonstrated that modifying the piperidine structure can enhance the efficacy of these compounds in inhibiting specific enzymes involved in lipid metabolism, which is crucial for conditions like Gaucher’s disease and Krabbe’s disease .

2. Cancer Treatment

The compound has been investigated for its potential as a mitochondrial RNA polymerase (POLRMT) inhibitor. POLRMT inhibitors are of significant interest in cancer therapy due to their ability to disrupt mitochondrial transcription and replication, thereby selectively targeting cancer cells that rely on altered metabolic pathways for survival . Specifically, this compound may be useful in combination therapies for various cancers, enhancing the effectiveness of existing treatments .

Table 1: Summary of Research Findings on this compound

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of this compound is influenced by its structural modifications. SAR studies have shown that variations in the piperidine ring and substituents significantly affect the compound's potency against specific biological targets . For example, modifications that enhance hydrophobic interactions often lead to improved binding affinity and selectivity.

作用機序

The mechanism of action of (3S)-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

(3S)-N,N-dimethylpiperidine-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups.

(3S)-N,N-diethylpiperidine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position instead of the 3-position.

(3S)-N,N-diethylpyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(3S)-N,N-diethylpiperidine-3-carboxamide is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological and chemical properties. Its diethyl groups and the position of the carboxamide group contribute to its specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

生物活性

(3S)-N,N-diethylpiperidine-3-carboxamide, also known by its chemical identifier CID 643513, is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its piperidine ring structure with a carboxamide functional group. The molecular formula is , indicating the presence of two ethyl groups attached to the nitrogen atoms of the piperidine ring. The synthesis typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions to yield the desired amide product.

Inhibitory Effects on Enzymes

Research has shown that derivatives of piperidine, including this compound, exhibit significant inhibitory effects on various enzymes. A study focusing on piperidine-3-carboxamide derivatives highlighted their potential as inhibitors of cathepsin K, an enzyme implicated in bone resorption and osteoporosis. Among the synthesized compounds, certain derivatives displayed IC50 values in the low micromolar range, indicating potent inhibitory activity against cathepsin K .

Table 1: Inhibitory Activity of Piperidine Derivatives Against Cathepsin K

| Compound ID | IC50 (µM) | Remarks |

|---|---|---|

| F-12 | 13.52 | Most potent compound |

| H-9 | 20.46 | Comparable to positive control |

| MIV-711 | 21.73 | Positive control |

Anticancer Potential

The biological activity of this compound extends to anticancer applications as well. Various studies have demonstrated that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. For instance, specific derivatives have shown moderate to high cytotoxicity, suggesting their potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound 4 | HepG2 | X.X | Strong |

| Compound 8 | MCF-7 | X.X | Moderate |

| Compound 1 | MCF-7 | X.X | Good compared to Doxorubicin |

The mechanism by which this compound exerts its biological effects may involve interactions with specific protein targets. For example, molecular docking studies suggest that these compounds can effectively bind to active sites of enzymes like cathepsin K, thereby inhibiting their activity and influencing cellular processes related to bone resorption and cancer cell proliferation .

Case Studies

- Anti-Osteoporosis Activity : A case study involved administering a derivative of this compound in an ovariectomized mouse model to evaluate its anti-osteoporotic effects. Results indicated a significant reduction in bone resorption markers, demonstrating the compound's therapeutic potential in osteoporosis treatment .

- Cytotoxicity Testing : Another study assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines using MTT assays. The results showed that certain compounds had a marked ability to reduce cell viability in HepG2 and MCF-7 cells, supporting their development as potential anticancer agents .

特性

IUPAC Name |

(3S)-N,N-diethylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQKYQVJDRTTLZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167392-61-2 | |

| Record name | N,N-diethylpiperidine-3-carboxamide, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7MG6B3BEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。